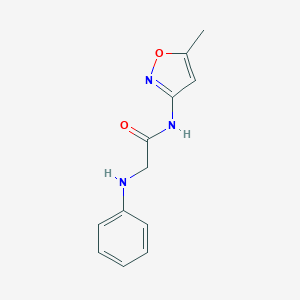
2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is known for its unique properties, which make it an attractive candidate for use in various laboratory experiments. In
Scientific Research Applications
2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has a range of scientific research applications due to its unique properties. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate is not fully understood. However, studies suggest that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed that this compound inhibits the growth and proliferation of cancer cells by interfering with various cellular signaling pathways.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory activity, which makes it a potential candidate for use in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in laboratory experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, which makes it an attractive candidate for use in cancer research. However, one of the limitations of using this compound is its relatively complex synthesis method, which makes it challenging to produce in large quantities.
Future Directions
There are several future directions for research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its anticancer activity could lead to the development of more effective cancer treatments. Another area of research is to explore the potential applications of this compound in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would make it more accessible for use in laboratory experiments.
Synthesis Methods
The synthesis of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(3-chloro-4-methylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
properties
Molecular Formula |
C21H17ClN2O5 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H17ClN2O5/c1-13-4-7-16(11-17(13)22)23-19(25)12-29-21(27)14-5-8-15(9-6-14)24-20(26)18-3-2-10-28-18/h2-11H,12H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
QZYGRIGPZSPWPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
